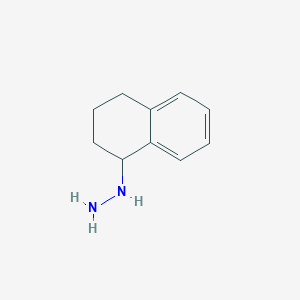

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tetralinyl hydrazine involves the reaction of tetralin (1,2,3,4-tetrahydronaphthalene) with hydrazine. The specific synthetic route and conditions may vary depending on the desired purity and yield. Researchers have explored different methods for its preparation, but detailed analytical data may not be readily available .

Molecular Structure Analysis

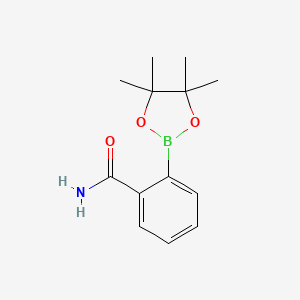

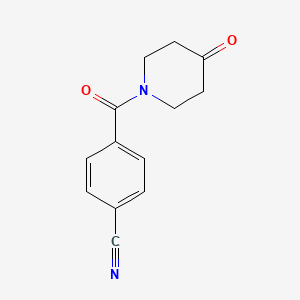

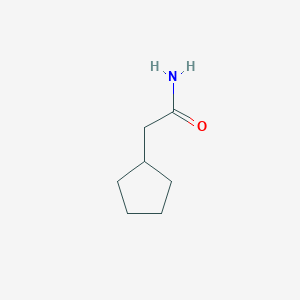

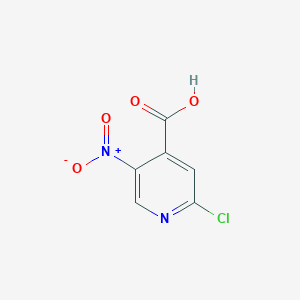

The molecular structure of tetralinyl hydrazine consists of a tetralin ring (a bicyclic aromatic system) with a hydrazine group attached. The hydrazine moiety contains a nitrogen-nitrogen (N-N) bond. The compound’s structure is crucial for understanding its reactivity and biological activity .

科学的研究の応用

Synthesis and Characterization

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine and its derivatives have been the focal point of several studies emphasizing synthesis and characterization. For instance, researchers synthesized derivatives of this compound with the aim of investigating their biological activities. The derivatives were obtained by reacting the compound with other compounds containing N, O, and S, considered as nucleophiles, under varying conditions. These derivatives were then subjected to spectroscopic and physical analyses to confirm their structures (Kadhim et al., 2021). Similarly, another study explored the reaction of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with different nucleophiles, leading to the creation of various compounds, some of which were evaluated as anticancer agents (Gouhar & Raafat, 2015).

Biological Activity

The potential biological activities of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine derivatives have been a significant research interest. For instance, a study synthesized pyrazole derivatives and C-nucleosides starting from this compound, discovering that some products showed potent antimicrobial activity (Rashad et al., 2005). Another research delved into synthesizing new compounds conjugated with functionalities like chalcone, pyridine, pyrazole, and isoxazole, aiming to explore their anti-inflammatory and analgesic activities. These studies reveal that specific derivatives can induce significant analgesia and possess anti-inflammatory properties, highlighting their therapeutic potential (Hamdy & Kamel, 2012).

Sensor Applications

A unique application of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine derivatives is in sensor technology. A study synthesized an asymmetric hydrazide, which was employed for the naked-eye detection of fluoride ions in aqueous solutions. This application is particularly relevant in real-world scenarios, such as detecting fluoride in toothpaste solutions (Bhattacharyya et al., 2018).

Safety And Hazards

特性

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-ylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10,12H,3,5,7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFSPYNDXHSFPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578743 |

Source

|

| Record name | (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |

CAS RN |

98074-64-7 |

Source

|

| Record name | (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)

![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)